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Compound of Interest

Compound Name:
1-Isopropyl-1H-indazole-3-

carboxylic acid

Cat. No.: B070791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 1-
Isopropyl-1H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry

and drug development. The protocol outlines a robust three-step synthetic route commencing

from readily available starting materials.

Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core

structure of numerous pharmacologically active agents. The strategic introduction of

substituents on the indazole ring system allows for the fine-tuning of their biological activity. 1-
Isopropyl-1H-indazole-3-carboxylic acid is a key intermediate for the synthesis of a variety of

therapeutic candidates. This protocol details a reliable and reproducible method for its

preparation.

Overall Synthesis Workflow
The synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid is accomplished through a three-

step sequence:

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid from Isatin.
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Step 2: Esterification of 1H-Indazole-3-carboxylic acid to Ethyl 1H-indazole-3-carboxylate.

Step 3: N-Isopropylation of Ethyl 1H-indazole-3-carboxylate followed by Hydrolysis to yield

the final product.

Isatin 1H-Indazole-3-carboxylic acid

 1. NaOH, NaNO₂

 2. SnCl₂·2H₂O, HCl 
Ethyl 1H-indazole-3-carboxylate

 EtOH, H₂SO₄ (cat.) Ethyl 1-isopropyl-1H-
indazole-3-carboxylate

 1. NaH, THF
 2. 2-Bromopropane 1-Isopropyl-1H-indazole-

3-carboxylic acid

 1. NaOH
 2. H₃O⁺ 

Click to download full resolution via product page

Caption: Overall synthetic workflow for 1-Isopropyl-1H-indazole-3-carboxylic acid.

Experimental Protocols
Step 1: Synthesis of 1H-Indazole-3-carboxylic acid
This procedure is adapted from established methods for the synthesis of the indazole core from

isatin.[1]

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

Isatin 147.13 10.0 g 67.9 mmol

Sodium Hydroxide 40.00 2.85 g 71.3 mmol

Sodium Nitrite 69.00 4.69 g 67.9 mmol

Tin(II) Chloride

dihydrate
225.63 38.3 g 169.8 mmol

Concentrated HCl 37% ~60 mL -

Water 18.02 As needed -

Procedure:
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In a 250 mL flask, dissolve Isatin in an aqueous solution of sodium hydroxide. Stir the

mixture at room temperature until all the isatin has dissolved.

Cool the resulting solution to 0 °C in an ice bath.

Slowly add an aqueous solution of sodium nitrite to the reaction mixture, maintaining the

temperature below 5 °C.

In a separate larger flask (1 L), prepare a solution of tin(II) chloride dihydrate in concentrated

hydrochloric acid and cool it to 0 °C.

Slowly add the diazonium salt solution from step 3 to the vigorously stirred tin(II) chloride

solution, ensuring the temperature remains below 5 °C.

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small

amount of cold ethanol.

Dry the solid under vacuum to obtain 1H-Indazole-3-carboxylic acid as a yellow solid.

Expected Yield: ~95-99%

Step 2: Synthesis of Ethyl 1H-indazole-3-carboxylate
This step involves the Fischer esterification of the carboxylic acid.

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

1H-Indazole-3-

carboxylic acid
162.15 10.0 g 61.7 mmol

Ethanol (absolute) 46.07 150 mL -

Concentrated Sulfuric

Acid
98.08 1.5 mL -

Sodium Bicarbonate 84.01 As needed -

Ethyl Acetate 88.11 As needed -

Brine - As needed -

Anhydrous Sodium

Sulfate
142.04 As needed -

Procedure:

Suspend 1H-Indazole-3-carboxylic acid in absolute ethanol in a round-bottom flask.

Carefully add concentrated sulfuric acid to the suspension.

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the

consumption of the starting material.

Cool the reaction mixture to room temperature and remove the excess ethanol under

reduced pressure.

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Evaporate the solvent under reduced pressure to yield Ethyl 1H-indazole-3-carboxylate as a

solid. The product can be further purified by recrystallization from ethanol/water.
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Expected Yield: ~85-90%

Step 3: Synthesis of 1-Isopropyl-1H-indazole-3-
carboxylic acid
This final step involves the selective N-isopropylation of the indazole ester followed by

hydrolysis. The use of sodium hydride in THF promotes selective alkylation at the N1 position.

[2][3][4]

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

Ethyl 1H-indazole-3-

carboxylate
190.20 5.0 g 26.3 mmol

Sodium Hydride (60%

in mineral oil)
24.00 (as NaH) 1.26 g 31.5 mmol

Anhydrous

Tetrahydrofuran (THF)
72.11 100 mL -

2-Bromopropane 122.99 3.88 g (2.8 mL) 31.5 mmol

Sodium Hydroxide 40.00 2.1 g 52.6 mmol

Ethanol 46.07 50 mL -

Water 18.02 50 mL -

Hydrochloric Acid (1

M)
- As needed -

Ethyl Acetate 88.11 As needed -

Procedure:

Part A: N-Isopropylation
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

Ethyl 1H-indazole-3-carboxylate.

Add anhydrous THF and stir to dissolve the starting material.

Cool the solution to 0 °C in an ice bath.

Carefully add the sodium hydride portion-wise to the stirred solution.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 30 minutes.

Re-cool the mixture to 0 °C and add 2-bromopropane dropwise.

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction

progress by TLC.

Upon completion, carefully quench the reaction by the slow addition of water.

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain crude Ethyl 1-isopropyl-1H-indazole-3-

carboxylate.

Part B: Hydrolysis

Dissolve the crude ester from the previous step in a mixture of ethanol and water.

Add sodium hydroxide and heat the mixture to reflux for 2-4 hours, or until the ester is fully

hydrolyzed (monitored by TLC).

Cool the reaction mixture to room temperature and remove the ethanol under reduced

pressure.

Acidify the remaining aqueous solution to pH 3-4 with 1 M hydrochloric acid.

The product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Wash the solid with cold water and dry under vacuum to yield 1-Isopropyl-1H-indazole-3-
carboxylic acid.

Expected Overall Yield for Step 3: ~70-80%

Characterization Data
The final product should be characterized by standard analytical techniques to confirm its

identity and purity.

Property Value

Molecular Formula C₁₁H₁₂N₂O₂

Molecular Weight 204.23 g/mol

Appearance White to off-white solid

Purity (by HPLC) >98%

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired and compared with

literature values for confirmation.

Safety Precautions
Handle all chemicals with appropriate personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat.

Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme

care under an inert atmosphere.

Concentrated acids and bases are corrosive. Handle them in a fume hood.

Organic solvents are flammable and should be handled in a well-ventilated area, away from

ignition sources.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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